Cas no 1251363-58-2 (tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride)

tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride
- Tricyclo[5.2.1.0,2,6]decane-8-sulfonylchloride
- 4,7-Methano-1H-indene-5-sulfonyl chloride, octahydro-
- tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride
-
- MDL: MFCD16671754
- インチ: 1S/C10H15ClO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2
- InChIKey: ZJDZMVUOIBKMGH-UHFFFAOYSA-N
- ほほえんだ: ClS(C1CC2CC1C1CCCC12)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 346
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 42.5
tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-274021-1.0g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-274021-0.5g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-274021-5g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 5g |
$2650.0 | 2023-09-10 | ||
Enamine | EN300-274021-0.05g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-274021-5.0g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
Enamine | EN300-274021-1g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 1g |
$914.0 | 2023-09-10 | ||
Enamine | EN300-274021-0.25g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
Enamine | EN300-274021-0.1g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
Enamine | EN300-274021-2.5g |
tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006598-1g |
Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |
1251363-58-2 | 95% | 1g |
¥4494.0 | 2023-04-04 |
tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
tricyclo5.2.1.0,2,6decane-8-sulfonyl chlorideに関する追加情報
Introduction to Tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride (CAS No: 1251363-58-2)
Tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and versatile reactivity. This compound, identified by the Chemical Abstracts Service Number (CAS No) 1251363-58-2, belongs to the class of tricyclic sulfonyl chlorides, which are known for their broad utility in synthetic transformations and as intermediates in the development of bioactive molecules.
The molecular structure of tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride features a tricyclic framework with a sulfonyl chloride functional group at the 8-position. This configuration imparts distinct electronic and steric properties, making it a valuable building block for constructing complex molecular architectures. The tricyclic core itself is relatively uncommon in natural products but has been extensively explored in synthetic chemistry due to its rigidity and stability, which can be advantageous in drug design.
In recent years, there has been a growing interest in tricyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and exhibit enhanced binding affinity to biological targets. The sulfonyl chloride moiety further enhances the compound's utility by providing a reactive site for nucleophilic substitution reactions, allowing for facile derivatization into a wide range of pharmacologically relevant derivatives.
One of the most compelling aspects of tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride is its potential application in the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated that derivatives of this compound can interact with specific protein kinases by occupying hydrophobic pockets or binding to active sites, thereby modulating their activity.
The synthesis of tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride presents unique challenges due to the complexity of its tricyclic system. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cyclizations and directed functionalization strategies have enabled chemists to construct this scaffold with high efficiency and selectivity. These improvements have not only facilitated academic research but also hold promise for industrial applications where scalability and cost-effectiveness are critical.
From a materials science perspective, the rigid structure of tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride makes it an attractive candidate for developing novel polymers and functional materials. Its ability to undergo cross-coupling reactions allows for the creation of polymers with tailored properties such as enhanced thermal stability or biodegradability. Additionally, the sulfonyl chloride group can be used to introduce ionic functionalities into polymer backbones, leading to materials with applications in electronics or biomedical devices.
The reactivity of tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride extends beyond its use as a building block in organic synthesis; it also finds utility in medicinal chemistry as a tool for drug discovery and development. The sulfonyl chloride group is particularly valuable for generating sulfonamides through reaction with primary amines—a reaction that is widely employed in medicinal chemistry for creating bioactive molecules with improved pharmacokinetic profiles.
In conclusion,tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride (CAS No: 1251363-58-2) represents a fascinating compound with far-reaching implications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in pharmaceutical research and materials engineering alike.
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